molecular formula C11H7BrFNO B2893665 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one CAS No. 1824271-98-8

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B2893665
CAS No.: 1824271-98-8
M. Wt: 268.085
InChI Key: OHYZGLIBDHFJRP-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a fluorophenyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-fluorophenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridinone moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 3-substituted pyridinones.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridinones.

    Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the bromine atom can facilitate further functionalization.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenylpyridin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity and reactivity.

    3-Chloro-1-(2-fluorophenyl)pyridin-2(1H)-one: Substitution of bromine with chlorine can alter its chemical properties and reactivity.

    1-(2-Fluorophenyl)pyridin-2(1H)-one: Absence of the bromine atom, which may reduce its versatility in synthetic applications.

Uniqueness

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-1-(2-fluorophenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZGLIBDHFJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C(C2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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